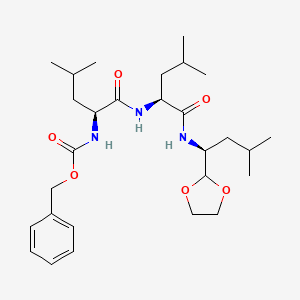

benzyl((S)-1-(((S)-1-(((S)-1-(1,3-dioxolan-2-yl)-3-methylbutyl)amino)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate

Description

Benzyl((S)-1-(((S)-1-(((S)-1-(1,3-dioxolan-2-yl)-3-methylbutyl)amino)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is a peptidomimetic carbamate derivative characterized by:

- A 1,3-dioxolane ring, which enhances metabolic stability and rigidity.

- Three chiral centers with (S)-configurations, critical for target binding specificity.

- Branched aliphatic chains (3-methylbutyl and 4-methylpentanoyl groups) that influence lipophilicity and conformational flexibility.

- A benzyl carbamate moiety, serving as a protective group and modulating solubility.

This compound is hypothesized to interact with proteolytic enzymes or histone deacetylases (HDACs) due to structural similarities with known inhibitors .

Properties

Molecular Formula |

C28H45N3O6 |

|---|---|

Molecular Weight |

519.7 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-[[(1S)-1-(1,3-dioxolan-2-yl)-3-methylbutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C28H45N3O6/c1-18(2)14-22(25(32)30-24(16-20(5)6)27-35-12-13-36-27)29-26(33)23(15-19(3)4)31-28(34)37-17-21-10-8-7-9-11-21/h7-11,18-20,22-24,27H,12-17H2,1-6H3,(H,29,33)(H,30,32)(H,31,34)/t22-,23-,24-/m0/s1 |

InChI Key |

BWJPPKPFGFGMFJ-HJOGWXRNSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C1OCCO1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)CC(C1OCCO1)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- (S)-1-(1,3-dioxolan-2-yl)-3-methylbutyl amine derivative (side chain protected amino acid).

- (S)-4-methyl-1-oxopentan-2-yl amino acid derivatives.

- Benzyl chloroformate or benzyl carbamate reagents for N-protection.

Protection Strategy

- The amino groups are protected using benzyl carbamate (Cbz) groups to prevent undesired reactions during peptide bond formation.

- The 1,3-dioxolane ring protects aldehyde or ketone functionalities on the side chain, stabilizing the molecule during synthesis.

Peptide Bond Formation

Amide bond formation is typically achieved by coupling the protected amino acid derivatives using peptide coupling reagents such as:

- Carbodiimides (e.g., DCC - dicyclohexylcarbodiimide)

- HOBt (1-Hydroxybenzotriazole) or HOAt as additives to improve coupling efficiency and reduce racemization.

- Alternatively, modern coupling reagents like HATU or EDCI may be used.

The coupling is performed under controlled conditions (e.g., low temperature, inert atmosphere) to maintain stereochemical purity.

Deprotection and Purification

- After coupling, selective deprotection of protecting groups (if necessary) is performed under mild acidic or hydrogenolytic conditions.

- The final compound is purified by chromatographic techniques such as preparative HPLC to achieve high purity (≥98%).

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amino group protection | Benzyl chloroformate, base (e.g., NaHCO3) | 0–25 °C | 1–3 hours | 85–95 | Formation of Cbz-protected amine |

| Side chain protection | Formation of 1,3-dioxolane ring via acetalization | Acid catalyst, dry solvent | Room temp | 80–90 | Protects aldehyde/ketone group |

| Peptide coupling | DCC/HOBt or HATU/DIPEA | 0–25 °C | 2–24 hours | 70–90 | Amide bond formation |

| Deprotection | Hydrogenolysis (Pd/C, H2) or acid treatment | Room temp | 1–4 hours | 80–95 | Removal of Cbz or acetal groups |

| Purification | Preparative HPLC or column chromatography | N/A | N/A | N/A | Achieves ≥98% purity |

Chemical Reactions Analysis

Types of Reactions

Benzyl((S)-1-(((S)-1-(((S)-1-(1,3-dioxolan-2-yl)-3-methylbutyl)amino)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, benzyl((S)-1-(((S)-1-(((S)-1-(1,3-dioxolan-2-yl)-3-methylbutyl)amino)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential as a bioactive molecule. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development or biochemical studies.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases or conditions.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart specific properties that are valuable in various industrial processes.

Mechanism of Action

The mechanism of action of benzyl((S)-1-(((S)-1-(((S)-1-(1,3-dioxolan-2-yl)-3-methylbutyl)amino)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

Compound 5 ():

- Structure : Contains a 4-(hydroxycarbamoyl)benzyl group instead of the 1,3-dioxolane ring.

- Key Differences :

- Activity : Demonstrates IC₅₀ values < 100 nM against HDAC isoforms, unlike the target compound, which lacks this functional group .

Compound 18d ():

- Structure : Features a benzo[d][1,3]dioxole-5-carboxamide and pyrrolidin-3-yl group.

- Pyrrolidin-3-yl introduces a secondary amine, increasing basicity.

- Activity : Targets viral proteases (e.g., HIV-1) via rigid backbone interactions, suggesting the target compound’s dioxolane may serve a similar role in enzyme binding .

SDZ283-910 ():

- Structure : Includes methoxybenzyl and hydroxyphenyl groups.

- Key Differences: Methoxy groups enhance solubility but reduce blood-brain barrier permeability.

Stereochemical and Conformational Comparisons

Benzyl (R)-1-((S)-4-isopropyl-2-oxo-5,5-diphenyloxazolidin-3-yl)-4-methyl-1-oxopentan-2-ylcarbamate ():

- Structure: Oxazolidinone core with diphenyl groups.

- Key Differences: Oxazolidinone imposes rigidity, reducing conformational flexibility compared to the target compound’s dioxolane. (R)-configuration at one chiral center may disrupt binding to targets requiring (S)-stereochemistry.

- Activity : Used in asymmetric catalysis, highlighting structural rigidity’s role in enantioselectivity .

(S)-Benzyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate ():

- Structure : Contains a pent-4-en-2-yl group with a double bond.

- Lacks the dioxolane ring, reducing steric hindrance .

Pharmacokinetic and Physicochemical Properties

- Key Insights: The target compound’s 1,3-dioxolane ring improves metabolic stability over ester-containing analogs (e.g., ’s compound 14).

Biological Activity

Benzyl((S)-1-(((S)-1-(((S)-1-(1,3-dioxolan-2-yl)-3-methylbutyl)amino)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate, identified by its CAS number 1415548-00-3, is a complex organic compound with potential biological activities. This article will explore its biological activity through various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C28H45N3O6 and a molecular weight of 519.67 g/mol. Its intricate structure includes multiple chiral centers and functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity:

- Preliminary studies indicate that compounds similar to benzyl carbamate derivatives exhibit antimicrobial properties. For instance, derivatives containing the 1,3-dioxolane moiety have shown enhanced antifungal activity compared to traditional azoles . The presence of amino and oxopentanoyl groups may enhance interactions with microbial targets.

2. Antiparasitic Activity:

- Research has highlighted the potential of similar structures in exhibiting antimalarial and antitrypanosomal activities. For example, related compounds have demonstrated IC50 values of 1.5 nM against malaria parasites . These findings suggest that benzyl carbamate derivatives may also possess significant antiparasitic properties.

3. Enzyme Inhibition:

- Compounds with similar configurations have been reported to inhibit key enzymes involved in metabolic pathways. For instance, the inhibition of trehalase by certain dioxolane derivatives has been linked to their potential in controlling plant pathogens like Rhizoctonia solani . This suggests that benzyl carbamate may have applications in agricultural biotechnology as a fungicide.

The mechanisms by which benzyl carbamate exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

1. Interaction with Membrane Proteins:

- The hydrophobic nature of the dioxolane ring may facilitate membrane penetration, allowing the compound to disrupt microbial cell membranes or interfere with transport proteins.

2. Enzyme Binding:

- The amino groups in the structure may engage in hydrogen bonding with active sites on enzymes, thereby inhibiting their function. This is particularly relevant in the context of enzyme inhibitors targeting metabolic pathways in both pathogens and host organisms.

Table 1: Summary of Biological Activities

Case Study: Antiparasitic Efficacy

A study conducted on structurally similar compounds revealed significant antiparasitic activity against Plasmodium falciparum, with IC50 values indicating potent inhibition at low concentrations. Such findings support further exploration into the therapeutic potential of benzyl carbamate derivatives against malaria and other parasitic infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing benzyl carbamate derivatives, and how are stereochemical configurations maintained during synthesis?

- Answer : Synthesis typically involves sequential peptide coupling, carbamate protection, and purification via column chromatography. For example, benzyl carbamates are synthesized using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups, with strict control of reaction temperatures (0–25°C) to preserve stereochemistry. Chiral purity is verified using chiral HPLC or circular dichroism (CD) spectroscopy .

| Reaction Step | Key Conditions | Yield (%) |

|---|---|---|

| Carbamate formation | Benzyl chloroformate, DCM, 0°C | 70–85 |

| Peptide coupling | HOBt/EDC·HCl, DMF, RT | 60–75 |

| Deprotection | TFA/DCM (1:1), 2h | >90 |

Q. How is the structural identity of this compound confirmed post-synthesis?

- Answer : Structural confirmation involves a combination of NMR (1H, 13C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, HRMS ([M+H]+) should match theoretical molecular weight within 3 ppm error .

Advanced Research Questions

Q. What challenges arise in optimizing the yield of the final product, and how are they addressed?

- Answer : Low yields often result from steric hindrance during peptide coupling or incomplete deprotection. Strategies include:

-

Using microwave-assisted synthesis to enhance reaction rates.

-

Introducing bulky-base catalysts (e.g., DMAP) to improve coupling efficiency.

-

Monitoring reaction progress via LC-MS to identify intermediates .

Issue Solution Impact on Yield Steric hindrance Microwave-assisted synthesis +15–20% Incomplete coupling DMAP (5 mol%) +10–12%

Q. How do researchers resolve contradictions in stereochemical assignments reported in literature?

- Answer : Discrepancies are resolved using advanced NMR techniques (e.g., NOESY for spatial proximity analysis) and computational modeling (DFT calculations for energy-minimized conformers). For example, conflicting reports on the (S,S,S) vs. (S,R,S) configuration were resolved via X-ray diffraction of single crystals .

Q. What methodologies are employed to analyze the compound’s solubility and stability in biological assays?

- Answer : Solubility is tested in DMSO/PBS mixtures (typically 10 mM stock solutions), while stability is assessed via accelerated degradation studies (40°C/75% RH for 48h). LC-MS monitors degradation products like hydrolyzed carbamates or oxidized dioxolane rings .

Methodological Considerations

Q. What safety precautions are critical when handling this compound in the lab?

- Answer : Due to potential irritancy and hygroscopicity, PPE (gloves, goggles, lab coat) and engineering controls (fume hoods, closed systems) are mandatory. Storage requires airtight containers under nitrogen at –20°C to prevent hydrolysis .

Q. How is the compound’s bioactivity evaluated in enzyme inhibition studies?

- Answer : Inhibition assays (e.g., against proteases) use fluorogenic substrates (e.g., AMC-tagged peptides) and measure IC50 values via fluorescence quenching. Dose-response curves are analyzed using GraphPad Prism .

Data Contradiction Analysis

Q. Why do reported IC50 values for similar carbamates vary across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.